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Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanol

Cat. No.: B132500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Phenyloxetan-3-yl)methanol. Due to the limited availability of direct experimental spectra in

public databases, this guide combines data from structurally analogous compounds and

theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is

intended to serve as a valuable resource for the identification and characterization of this

compound in research and development settings.

Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for (3-
Phenyloxetan-3-yl)methanol and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Data
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Phenyl-H 7.20-7.40 Multiplet -

Oxetane-CH2 4.50-4.80 Multiplet -

Methanol-CH2 3.70-3.90 Singlet -

Hydroxyl-OH 1.5-3.0 Broad Singlet -

Table 2: 13C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Phenyl-C (quaternary) 140-145

Phenyl-CH 125-130

Oxetane-C (quaternary) 80-85

Oxetane-CH2 75-80

Methanol-CH2 65-70

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data
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Functional Group Vibrational Mode
Predicted Absorption

Range (cm-1)
Intensity

O-H (Alcohol) Stretching 3200-3600 Strong, Broad

C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Aliphatic) Stretching 2850-3000 Medium

C=C (Aromatic) Stretching 1450-1600 Medium to Weak

C-O (Alcohol) Stretching 1000-1260 Strong

C-O-C (Oxetane) Asymmetric Stretching 950-1000 Strong

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Parameter Value Notes

Molecular Formula C10H12O2

Molecular Weight 164.20 g/mol

Predicted [M]+• m/z 164 Molecular ion

Predicted Fragments m/z 133, 105, 91, 77

Fragmentation may involve

loss of CH2OH, cleavage of

the oxetane ring, and

formation of tropylium and

phenyl cations.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
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Dissolve approximately 5-10 mg of (3-Phenyloxetan-3-yl)methanol in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl3, DMSO-d6).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Spectroscopy:

Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and

the co-addition of 16-32 scans to improve the signal-to-noise ratio.

3. 13C NMR Spectroscopy:

Acquire the 13C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon atom.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)

are typically required due to the lower natural abundance and longer relaxation times of the

13C nucleus.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between

two salt plates (e.g., NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr)

powder and press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:
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Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Typically, the spectrum is scanned over the range of 4000-400 cm-1.

Co-add 16-32 scans to obtain a high-quality spectrum.

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization:

Introduce the sample into the mass spectrometer via a suitable method, such as direct

infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

For a volatile compound like (3-Phenyloxetan-3-yl)methanol, GC-MS with Electron

Ionization (EI) is a common technique.

In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

2. Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
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Caption: Workflow for the spectroscopic characterization of (3-Phenyloxetan-3-yl)methanol.

To cite this document: BenchChem. [Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132500#spectroscopic-data-of-3-phenyloxetan-3-yl-
methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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